

Application Notes and Protocols for Radiolabeling A-80426 Mesylate with Carbon-11

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	A 80426 mesylate	
Cat. No.:	B1662602	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80426 mesylate, chemically known as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea mesylate, is a potent and selective inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β). GSK-3 β is a key enzyme implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders such as Alzheimer's disease, bipolar disorder, and cancer. The ability to radiolabel A-80426 with a positron-emitting radionuclide like carbon-11 ([11 C]) enables non-invasive in vivo imaging of GSK-3 β expression and distribution using Positron Emission Tomography (PET). This technology is invaluable for understanding the role of GSK-3 β in disease, for the development of novel GSK-3 β -targeted therapeutics, and for potential diagnostic applications.

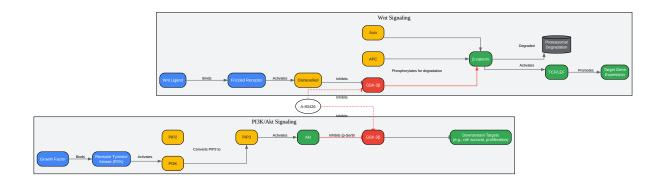
This document provides a detailed protocol for the radiolabeling of A-80426 mesylate with carbon-11, based on the synthesis of its analogue, [11C]AR-A014418, via [11C]carbon dioxide ([11C]CO₂) fixation. It also includes information on the relevant signaling pathway, quality control procedures, and an experimental workflow.

Signaling Pathway of GSK-3β

A-80426 exerts its biological effect by inhibiting GSK-3 β , a constitutively active serine/threonine kinase. The activity of GSK-3 β is primarily regulated by inhibitory phosphorylation at Ser9. Several signaling pathways converge on GSK-3 β , including the canonical Wnt/ β -catenin



pathway and the PI3K/Akt pathway. In the absence of Wnt signaling, GSK-3 β phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3 β , leading to the stabilization and nuclear translocation of β -catenin, where it activates target gene expression. The PI3K/Akt pathway, often activated by growth factors, leads to the phosphorylation and inactivation of GSK-3 β . Dysregulation of these pathways is a hallmark of various diseases.



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Caption: GSK-3β signaling pathways and the inhibitory action of A-80426.

Experimental Protocols



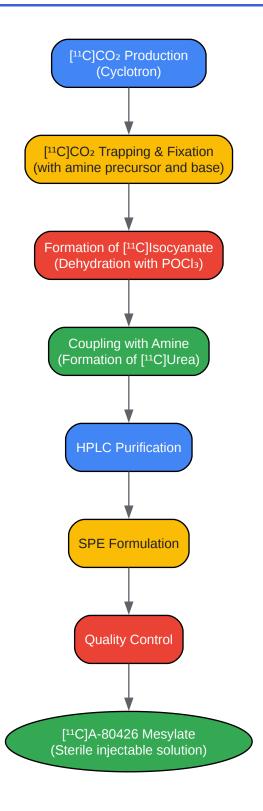
Materials and Reagents

- Precursor: Desmethyl-A-80426 (N-(4-hydroxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea)
- Radiolabeling Precursor: [11C]Carbon Dioxide ([11C]CO2) produced from a cyclotron.
- · Reagents:
 - 4-methoxybenzylamine
 - 2-amino-5-nitrothiazole
 - Phosphoryl chloride (POCl₃)
 - CO₂ fixating base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
 - Anhydrous solvents (e.g., Acetonitrile, Dimethylformamide)
 - High-Performance Liquid Chromatography (HPLC) solvents (e.g., Acetonitrile, water, trifluoroacetic acid)
 - Solid-phase extraction (SPE) cartridges (e.g., C18)
 - Sterile water for injection
 - Ethanol for injection

Radiolabeling Workflow

The radiosynthesis of [11C]A-80426 mesylate is a multi-step process that is typically automated within a shielded hot cell. The general workflow is outlined below.





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Caption: Automated workflow for the radiosynthesis of [11C]A-80426 mesylate.

Detailed Radiolabeling Procedure

Methodological & Application





The following protocol is a generalized procedure based on the synthesis of structurally similar [11C]ureas. Optimization of reaction conditions (e.g., temperature, reaction time, reagent concentrations) is crucial for achieving high radiochemical yields and molar activity.

- [11C]CO2 Production and Trapping:
 - Produce [11C]CO₂ via the 14N(p,α)11C nuclear reaction in a medical cyclotron.
 - Transfer the gaseous [11C]CO₂ to a shielded hot cell and trap it in a solution containing the primary amine precursor (4-methoxybenzylamine) and a CO₂ fixating base (e.g., DBU) in an appropriate anhydrous solvent (e.g., acetonitrile) at room temperature.
- Formation of [11C]Isocyanate Intermediate:
 - To the reaction mixture from step 1, add a dehydrating agent such as phosphoryl chloride (POCl₃) to facilitate the conversion of the trapped [¹¹C]carbamate intermediate to the corresponding [¹¹C]isocyanate. This reaction is typically rapid.
- Coupling to Form [11C]A-80426:
 - Introduce the second amine precursor, 2-amino-5-nitrothiazole, to the reaction mixture containing the [11C]isocyanate.
 - Allow the reaction to proceed, often with gentle heating, to form the [¹¹C]urea product, [¹¹C]A-80426.

Purification:

- Quench the reaction and inject the crude reaction mixture onto a semi-preparative HPLC system.
- Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to separate the desired radiolabeled product from unreacted precursors and byproducts.
- Collect the radioactive fraction corresponding to [11C]A-80426.
- Formulation:



- Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product.
- Wash the cartridge with sterile water to remove residual HPLC solvents.
- Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection to the desired concentration.
- Pass the final solution through a sterile 0.22 μm filter into a sterile vial.

Data Presentation

The following table summarizes typical quantitative data for the radiosynthesis of [¹¹C]A-80426 (as [¹¹C]AR-A014418) and other similar [¹¹C]ureas synthesized via [¹¹C]CO₂ fixation. Note that these values can vary significantly depending on the specific experimental conditions and the efficiency of the automated synthesis unit.

Parameter	[¹¹ C]AR-A014418[1]	General Range for [¹¹C]Ureas via [¹¹C]CO2 Fixation
Radiochemical Yield (RCY)	8% (uncorrected)	5 - 72% (decay-corrected)
Molar Activity (A _m)	4 Ci/μmol (148 GBq/μmol)	25 - 319 GBq/μmol
Radiochemical Purity (RCP)	>95%	>95%
Total Synthesis Time	~30 min	20 - 40 min

Quality Control

Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical for preclinical or clinical use.[2] The following QC tests should be performed on the final product:



QC Test	Method	Acceptance Criteria
Identity of Radiotracer	Analytical HPLC with co- injection of non-radioactive A- 80426 standard	Retention time of the radioactive peak matches that of the standard.
Radiochemical Purity	Analytical HPLC	\geq 95% of total radioactivity is in the form of [11 C]A-80426.
Radionuclidic Identity	Gamma-ray spectroscopy	Principal gamma photopeak at 511 keV.
Radionuclidic Purity	Measurement of half-life	20.4 ± 1 min.
рН	pH paper or calibrated pH meter	4.5 - 7.5
Residual Solvents	Gas Chromatography (GC)	Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Sterility	Incubation in culture media	No microbial growth.
Endotoxin Level	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V (or as per regulatory guidelines).

Conclusion

This document provides a comprehensive overview and a detailed protocol for the radiolabeling of A-80426 mesylate with carbon-11. The described [¹¹C]CO₂ fixation method offers a reliable route to produce [¹¹C]A-80426 for PET imaging of GSK-3β. Adherence to the outlined experimental procedures and rigorous quality control will ensure the production of a high-quality radiotracer suitable for advancing research and drug development in the field of neurodegenerative diseases and oncology.

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- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling A-80426 Mesylate with Carbon-11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662602#protocol-for-radiolabeling-a-80426-mesylate]

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